molecular formula C33H28N4O4S2 B2807322 9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide CAS No. 325695-41-8

9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B2807322
CAS No.: 325695-41-8
M. Wt: 608.73
InChI Key: YJFWHQAMIYPGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and is functionalized with phenylhydrazono and sulfonamide groups, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide typically involves the condensation of appropriate aldehydes with phenylhydrazine in the presence of a catalyst. One common method includes the use of glacial acetic acid as a catalyst in a distilled water medium . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzymatic activities. In biological systems, it may interact with proteins involved in platelet aggregation, thereby inhibiting this process and potentially reducing the risk of thrombosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide apart from similar compounds is its unique fluorene backbone, which provides additional stability and potential for diverse chemical modifications. This structural feature enhances its applicability in various fields, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-N,7-N-bis(4-methylphenyl)-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N4O4S2/c1-22-8-12-25(13-9-22)36-42(38,39)27-16-18-29-30-19-17-28(43(40,41)37-26-14-10-23(2)11-15-26)21-32(30)33(31(29)20-27)35-34-24-6-4-3-5-7-24/h3-21,34,36-37H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFWHQAMIYPGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)NC6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.